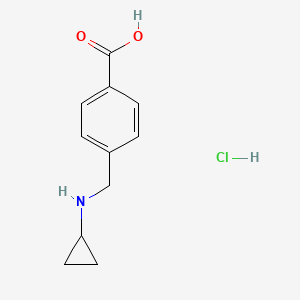

4-Cyclopropylaminomethyl-benzoic acid hydrochloride

Description

4-Cyclopropylaminomethyl-benzoic acid hydrochloride is a benzoic acid derivative featuring a cyclopropylaminomethyl substituent at the para position of the benzene ring. This compound combines the aromatic benzoic acid core with a cyclopropylamine moiety, which confers unique physicochemical and pharmacological properties.

Properties

IUPAC Name |

4-[(cyclopropylamino)methyl]benzoic acid;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2.ClH/c13-11(14)9-3-1-8(2-4-9)7-12-10-5-6-10;/h1-4,10,12H,5-7H2,(H,13,14);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTBUMNCHUWVOPX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NCC2=CC=C(C=C2)C(=O)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyclopropylaminomethyl-benzoic acid hydrochloride typically involves the following steps:

Formation of the Aminomethyl Intermediate: The initial step involves the reaction of cyclopropylamine with formaldehyde to form the cyclopropylaminomethyl intermediate.

Coupling with Benzoic Acid: The intermediate is then coupled with benzoic acid under acidic conditions to form the desired product.

Hydrochloride Salt Formation: The final step involves the conversion of the free acid to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Cyclopropylaminomethyl-benzoic acid hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Substitution: The aminomethyl group can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.

Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products Formed

Oxidation: Formation of benzoic acid derivatives.

Reduction: Formation of benzyl alcohol derivatives.

Substitution: Formation of various substituted benzoic acid derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

4-Cyclopropylaminomethyl-benzoic acid hydrochloride has shown promise as an antifibrinolytic agent , which means it can help prevent the breakdown of fibrin in blood clots. This property is particularly useful in treating conditions associated with excessive bleeding, such as chronic disseminated intravascular coagulation (DIC) and during surgical procedures where blood loss is a concern .

Pharmacological Studies

Recent studies have indicated that PAMBA exhibits significant activity against various biological targets:

- Antimicrobial Activity : Research has demonstrated that derivatives of PAMBA can inhibit the growth of several pathogenic microorganisms, making it a candidate for developing new antimicrobial agents .

- Antioxidant Properties : Some analogs of PAMBA have been found to possess antioxidant capabilities, which can be beneficial in preventing oxidative stress-related diseases .

Synthesis of Pharmaceutical Agents

PAMBA serves as a versatile building block in the synthesis of various pharmaceutical compounds. Its structure allows for modifications that can lead to the development of new drugs with enhanced efficacy and reduced side effects.

Case Studies

- Synthesis of Anticancer Agents : PAMBA derivatives have been explored for their potential as anticancer agents. For example, certain modifications have led to compounds with significant cytotoxicity against cancer cell lines such as MCF-7 and HepG2, showing IC50 values in the low micromolar range .

- Peptide Synthesis : The compound is also utilized in peptide synthesis, where it acts as an amino acid building block. This application is crucial for developing peptide-based therapeutics targeting specific diseases .

Biological Activities and Mechanisms

The biological activities of this compound are attributed to its ability to interact with various cellular pathways.

Mechanistic Insights

- G Protein-Coupled Receptor (GPCR) Agonism : Some studies suggest that PAMBA derivatives may act as agonists for specific GPCRs, influencing cellular signaling pathways related to metabolism and cell proliferation .

- Enzyme Inhibition : The compound has shown potential as an inhibitor of enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical in neurodegenerative diseases like Alzheimer's .

Data Summary Table

Mechanism of Action

The mechanism of action of 4-Cyclopropylaminomethyl-benzoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis compare 4-cyclopropylaminomethyl-benzoic acid hydrochloride with structurally related compounds based on molecular features, applications, and research findings:

Key Observations :

Unlike LY2409881 hydrochloride (a kinase inhibitor), the benzoic acid core in the target compound lacks the pyrimidine-thiophene scaffold, limiting its direct biological comparability .

Physicochemical Properties: The hydrochloride salt improves solubility in polar solvents, a feature shared with berberine hydrochloride, which is critical for bioavailability in drug formulations . The methyl ester derivative (Methyl 4-amino-3-cyclopropylbenzoate hydrochloride) has a higher lipophilicity due to the ester group, whereas the free carboxylic acid in the target compound may enhance ionic interactions in material science applications .

Applications: Pharmaceuticals: While 4-(aminomethyl)-2-methylbenzoic acid hydrochloride is explicitly used in drug synthesis, the cyclopropyl analog’s applications remain speculative.

Biological Activity

4-Cyclopropylaminomethyl-benzoic acid hydrochloride, a compound with significant potential in pharmacological applications, has been the subject of various studies focusing on its biological activities. This article reviews its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables that summarize critical information.

- Molecular Formula : C₁₃H₁₉ClN₃O₃

- Molecular Weight : Approximately 255.78 g/mol

This compound is characterized by its cyclopropylamine structure, which contributes to its unique biological properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It is believed to modulate the activity of certain enzymes or receptors, leading to various biological responses such as:

- Inhibition of microbial growth

- Induction of apoptosis in cancer cells

- Anti-inflammatory effects

Anticancer Activity

Recent studies have evaluated the anticancer properties of this compound against various cancer cell lines. The following table summarizes key findings:

| Activity | Cell Line | IC50 (μM) | Mechanism |

|---|---|---|---|

| Antiproliferative | MGC803 | 0.13 - 1.74 | G2/M phase arrest |

| Cytotoxicity | MCF-7 | 2.11 | Induction of apoptosis via caspase activation |

Study 1: Cytotoxicity Against MCF-7 Cells

A study demonstrated that this compound exhibited significant cytotoxicity against MCF-7 breast cancer cells with an IC50 value of 2.11 μM. Flow cytometry analysis indicated that treatment led to an increase in pre-G1 and G2/M phase cells, suggesting apoptosis induction through activation of caspase pathways .

Study 2: Interaction with Cellular Targets

Another investigation revealed that the compound binds to specific cellular targets that modulate biological responses, including apoptosis induction in cancer cells and inhibition of microbial growth .

Anti-inflammatory Activity

In addition to its anticancer properties, this compound has been studied for its anti-inflammatory effects. A notable study involved LPS-induced inflammation in rats, where treatment with the compound led to significant reductions in inflammatory markers such as TNF-α and IL-1β. The results indicated that it may inhibit COX-2 activity and modulate NF-κB signaling pathways, highlighting its potential as a therapeutic agent for COX-related inflammatory diseases .

Case Study 1: Anticancer Efficacy

In a preclinical model using human cancer cell lines, the compound was tested for its antiproliferative effects. The results demonstrated a concentration-dependent inhibition of cell proliferation, supporting its role as a potential anticancer agent.

Case Study 2: In Vivo Anti-inflammatory Effects

In a murine model of systemic lupus erythematosus (SLE), administration of the compound showed promising results in ameliorating disease manifestations, including reduced proteinuria and improved overall health indicators in treated mice compared to controls .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-cyclopropylaminomethyl-benzoic acid hydrochloride, and what factors influence yield optimization?

- Methodological Answer : Synthesis typically involves multi-step processes, including protection/deprotection of functional groups and cyclopropane ring formation. For analogs like methyl 4-[(methylamino)methyl]benzoate hydrochloride (structurally similar), routes include:

- Step 1 : Condensation of cyclopropylamine with a benzaldehyde derivative under acidic conditions.

- Step 2 : Reduction of the imine intermediate using NaBH4 or catalytic hydrogenation.

- Step 3 : Ester hydrolysis followed by HCl salt formation.

Yield optimization depends on solvent polarity (e.g., anhydrous DMF for moisture-sensitive steps), temperature control (0–25°C for imine stability), and stoichiometric ratios (1.2–1.5 equivalents of cyclopropylamine to minimize side reactions) . Catalysts like thiamine hydrochloride (used in analogous multi-component reactions) can enhance efficiency in aqueous conditions .

Q. How should researchers characterize the purity and structural integrity of this compound using spectroscopic methods?

- Methodological Answer :

- HPLC : Use a Chromolith® Monolithic Silica column (C18, 4.6 × 100 mm) with a mobile phase of 0.1% TFA in acetonitrile/water (70:30 v/v) at 1 mL/min. Monitor UV absorbance at 254 nm to confirm >98% purity .

- FTIR : Key peaks include N–H stretching (3300–3200 cm⁻¹ for amine hydrochloride), C=O (1700 cm⁻¹ for benzoic acid), and cyclopropane C–H bending (1020–960 cm⁻¹) .

- ¹H NMR (DMSO-d6): δ 1.0–1.2 (m, cyclopropane CH₂), 2.8–3.0 (s, –CH₂–NH–), 7.8–8.1 (aromatic protons) .

Advanced Research Questions

Q. What strategies are effective in resolving contradictory data regarding the biological activity of this compound across different assay systems?

- Methodological Answer : Contradictions may arise from assay-specific variables:

- Solubility : Test solubility in DMSO/PBS mixtures (e.g., 10% DMSO for cell-based assays vs. aqueous buffers for enzyme studies). Precipitates in PBS can lead to false negatives .

- Metabolic Interference : Use LC-MS to identify metabolites in cell lysates. For example, esterase-mediated hydrolysis of methyl esters (as in analogs) can alter activity .

- Dose-Response Validation : Perform orthogonal assays (e.g., AMPK activation via Western blot vs. ATP depletion assays) to confirm target engagement .

Q. How can computational chemistry be integrated with experimental data to predict the reactivity of this compound in novel reaction environments?

- Methodological Answer :

- DFT Calculations : Optimize molecular geometry using B3LYP/6-31G(d) to predict nucleophilic sites (e.g., amine group) and electrophilic regions (e.g., carbonyl carbon). Compare with experimental NMR shifts .

- Molecular Docking : Simulate interactions with biological targets (e.g., AMPK) using AutoDock Vina. Validate docking poses with mutagenesis studies on key residues like Lys31 or Asp157 .

- Reactivity Prediction : Use PubChem’s InChI-derived descriptors (e.g., topological polar surface area = 85 Ų) to estimate membrane permeability and solubility .

Q. What experimental design considerations are critical for optimizing the enantiomeric resolution of this compound?

- Methodological Answer :

- Chiral Stationary Phases (CSPs) : Use Chiralpak IG-3 for HPLC separation (hexane:IPA:TFA = 90:10:0.1 v/v). Adjust flow rate to 0.5 mL/min for baseline resolution of R/S enantiomers .

- Crystallization : Co-crystallize with chiral auxiliaries (e.g., L-tartaric acid) in ethanol/water (1:1) at 4°C. Monitor crystal growth via polarized microscopy .

- Kinetic Analysis : Perform time-dependent CD spectroscopy to assess racemization rates under physiological pH (t½ > 24 h ensures stability in biological assays) .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported solubility values for this compound across different solvents?

- Methodological Answer :

- Standardized Protocols : Use the shake-flask method (saturated solutions agitated for 24 h at 25°C). Filter through 0.22 μm PTFE membranes and quantify via UV-Vis (λ = 270 nm) .

- pH Dependence : Test solubility in buffered solutions (pH 1–7.4). Hydrochloride salts typically exhibit higher solubility in acidic media (e.g., 50 mg/mL at pH 2 vs. 2 mg/mL at pH 7) .

- Polymorphism Screening : Perform DSC and PXRD to identify hydrate/anhydrate forms, which can alter solubility by >10-fold .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.